molecular formula C8H3BrF3NS B8027233 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene

2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene

Cat. No.: B8027233
M. Wt: 282.08 g/mol
InChI Key: XPRDEYTYUMRBPF-UHFFFAOYSA-N
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Description

2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of bromine, thiocyanate, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene may involve large-scale bromination and thiocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The bromine and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both thiocyanate and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-5(8(10,11)12)2-1-3-6(7)14-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDEYTYUMRBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC#N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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